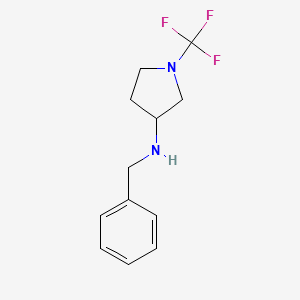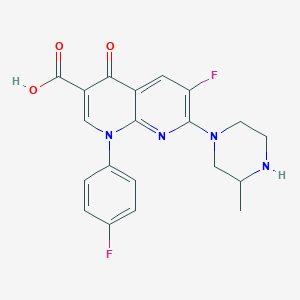
Adenine, N,N-dimethyl-9-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenine, N,N-dimethyl-9-(trimethylsilyl)- is a derivative of adenine, a purine nucleobase that plays a crucial role in cellular processes. This compound is characterized by the presence of a trimethylsilyl group attached to the nitrogen atom at the ninth position of the adenine ring, along with two methyl groups attached to the nitrogen atom at the sixth position. The trimethylsilyl group enhances the compound’s stability and volatility, making it useful in various analytical and synthetic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adenine, N,N-dimethyl-9-(trimethylsilyl)- typically involves the reaction of adenine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound with high yield .
Industrial Production Methods
Industrial production of Adenine, N,N-dimethyl-9-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Adenine, N,N-dimethyl-9-(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield adenine derivatives.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis.
Pyridine: Acts as a base in the synthesis.
Acids and Bases: Used in hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include various adenine derivatives with different functional groups replacing the trimethylsilyl group .
Aplicaciones Científicas De Investigación
Adenine, N,N-dimethyl-9-(trimethylsilyl)- has several scientific research applications:
Analytical Chemistry: Used as a derivatizing agent to enhance the volatility and stability of compounds for gas chromatography and mass spectrometry analysis.
Biological Studies: Employed in studies involving nucleic acids and their interactions with other biomolecules.
Medicinal Chemistry: Investigated for its potential therapeutic applications due to its structural similarity to adenine.
Industrial Applications: Used in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of Adenine, N,N-dimethyl-9-(trimethylsilyl)- involves its interaction with nucleic acids and other biomolecules. The trimethylsilyl group enhances the compound’s ability to penetrate biological membranes and interact with molecular targets. This interaction can affect various cellular processes, including DNA replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
Adenine: The parent compound, which lacks the trimethylsilyl and dimethyl groups.
6-(Dimethylamino)purine: A similar compound with a dimethylamino group at the sixth position.
Trimethylsilyl Adenine Derivatives: Other derivatives with different functional groups attached to the adenine ring.
Uniqueness
Adenine, N,N-dimethyl-9-(trimethylsilyl)- is unique due to the presence of both the trimethylsilyl and dimethyl groups, which enhance its stability, volatility, and ability to interact with biological molecules. These properties make it particularly useful in analytical and synthetic applications .
Propiedades
Número CAS |
32865-76-2 |
|---|---|
Fórmula molecular |
C10H17N5Si |
Peso molecular |
235.36 g/mol |
Nombre IUPAC |
N,N-dimethyl-9-trimethylsilylpurin-6-amine |
InChI |
InChI=1S/C10H17N5Si/c1-14(2)9-8-10(12-6-11-9)15(7-13-8)16(3,4)5/h6-7H,1-5H3 |
Clave InChI |
XILWLVGCTPVKKT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=NC2=C1N=CN2[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


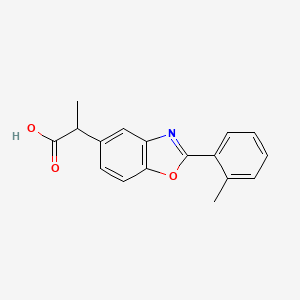
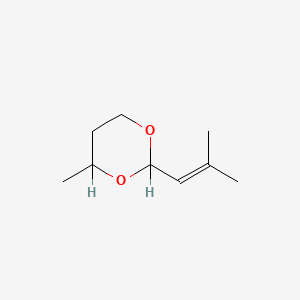
![N-{2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}-2-(4-trifluoromethylphenyl)acetamide](/img/structure/B13954965.png)
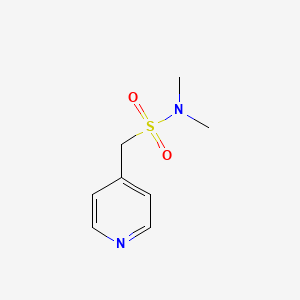
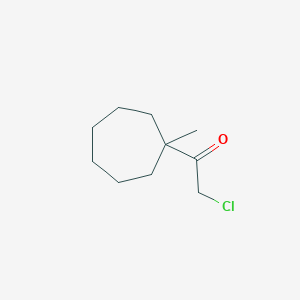


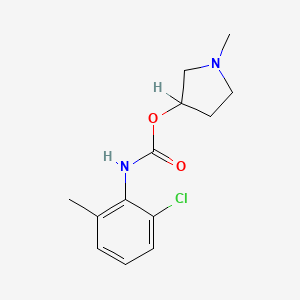
![6H-[1,3]oxazolo[3,4-a]pyrimidine](/img/structure/B13955017.png)
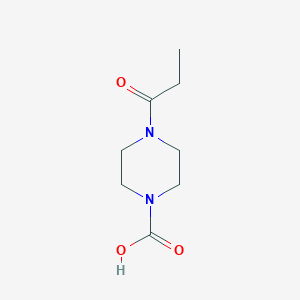
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13955033.png)

